1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose

Overview

Description

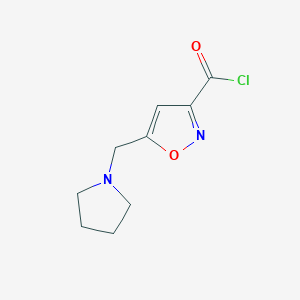

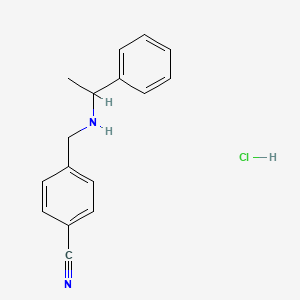

This compound is a derivative of D-glucopyranose, which is a simple sugar (monosaccharide) with a six-membered ring structure. The “1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo” part of the name suggests that the hydroxyl groups (-OH) on the 1st, 3rd, 4th, and 6th carbons of the sugar ring have been replaced with acetyl groups (-COCH3), the 2nd carbon has been deoxygenated (hence “deoxy”), and an iodine atom has been added .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would be a six-membered ring (derived from D-glucopyranose) with acetyl groups attached to the 1st, 3rd, 4th, and 6th carbons, and an iodine atom attached to the 2nd carbon .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Rearrangements and Reductions

1,3,4,6-Tetra-O-acetyl-2-deoxy-α-D-Glucopyranose is used in chemical rearrangements and reductions, such as with azobisisobutyronitrile (AIBN) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Giese & Gröninger, 2003).

Study of Deamidation and Acyl Rearrangement

The compound is involved in the specific deamidation process and subsequent acyl rearrangement to produce novel glycoconjugates (Jha & Davis, 1995).

High-Resolution Mass Spectrometry

It has been analyzed by high-resolution mass spectrometry to understand its fragmentation pathways, providing insights into its chemical structure (Dougherty et al., 1973).

Synthesis of Thioureido and Thiazoline Derivatives

This compound is used in synthesizing thioureido and thiazoline derivatives, contributing to the field of organic chemistry (Gonzalez et al., 1986).

Carbohydrate Chemistry and Experimental Analysis

Use in Carbohydrate Chemistry

It serves as a starting material in advanced experiments involving protection and deprotection reactions in carbohydrate chemistry (Cunha et al., 1999).

Glycopeptide Synthesis

It has been used in glycopeptide synthesis, particularly in the O-glycosylation of resin-bound protected peptides (Hollósi et al., 1991).

Synthesis of Anhydro-D-glucopyranose

This compound has been utilized in synthesizing 1,6-anhydro-β-D-glucopyranose, which has applications in distinguishing α, β-anomers chemically (Akagi et al., 1962).

Nuclear Magnetic Resonance Spectrum Analysis

It has been analyzed using nuclear magnetic resonance spectrum to understand its chemical conformation and structure (Ito, 1966).

Reactions with Dimethyl Acetylenedicarboxylate

The compound reacts with dimethyl acetylenedicarboxylate to form unique pyrrole derivatives, demonstrating its versatility in organic synthesis (Sanchez et al., 1974).

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name |

[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQRSYVDKIOQHJ-GNMOMJPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19IO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723500 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95672-63-2 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)

![Methyl (2Z)-[5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetate](/img/structure/B1441267.png)

![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)